molecular formula C11H18N2O3S B12877325 5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate CAS No. 89661-30-3

5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate

Cat. No.: B12877325
CAS No.: 89661-30-3
M. Wt: 258.34 g/mol
InChI Key: QIMZQGNLRSXEMX-UHFFFAOYSA-N
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Description

5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate is a chemical compound supplied for non-human research applications. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers specializing in medicinal chemistry, pesticide development, and chemical biology may find this compound of interest. Its structure, which incorporates both an isoxazole ring and a dimethylcarbamate group, is characteristic of a class of compounds known to exhibit bioactive properties. The presence of the dimethylcarbamate moiety is a feature shared with certain acetylcholinesterase-inhibiting insecticides . The butylsulfanylmethyl substitution may be explored for its influence on the compound's lipophilicity, bioavailability, and interaction with biological targets. Potential research applications for this compound include, but are not limited to, in vitro screening for pesticidal activity, investigation into its mechanism of action, and serving as a synthetic intermediate or a structural analog in structure-activity relationship (SAR) studies. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

CAS No.

89661-30-3

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

[5-(butylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C11H18N2O3S/c1-4-5-6-17-8-9-7-10(12-16-9)15-11(14)13(2)3/h7H,4-6,8H2,1-3H3

InChI Key

QIMZQGNLRSXEMX-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=CC(=NO1)OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2-Oxazole Core

The 1,2-oxazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with hydroxylamine derivatives. A typical approach includes:

  • Reacting an α-haloketone precursor with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring.
  • Purification of the oxazole intermediate by recrystallization or chromatography.

Formation of the Dimethylcarbamate Moiety

The carbamate group is installed by carbamoylation of the oxazole intermediate:

  • The 3-hydroxy or 3-amino substituted oxazole intermediate is reacted with dimethylcarbamoyl chloride or dimethylcarbamate reagents.
  • This step is usually conducted under controlled temperature (0–5 °C) in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
  • The reaction mixture is worked up by aqueous extraction and purified by recrystallization or chromatography.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization to form oxazole α-haloketone + hydroxylamine hydrochloride, base, solvent (e.g., ethanol) Formation of 1,2-oxazole ring
2 Nucleophilic substitution 5-(chloromethyl)-1,2-oxazole + butanethiol, base (K2CO3), DMF or THF Introduction of butylsulfanyl methyl group
3 Carbamoylation Oxazole intermediate + dimethylcarbamoyl chloride, base (Et3N), low temperature Formation of dimethylcarbamate ester

Research Findings and Optimization Notes

  • Reaction Yields: The nucleophilic substitution step typically achieves moderate to high yields (60–85%) depending on reaction time and temperature control.
  • Purity: Chromatographic purification is essential to remove unreacted thiol and side products.
  • Solvent Choice: Polar aprotic solvents enhance nucleophilic substitution efficiency.
  • Base Selection: Potassium carbonate and triethylamine are preferred for their mildness and effectiveness in neutralizing acids formed during reactions.
  • Temperature Control: Carbamoylation reactions require low temperatures to prevent side reactions and decomposition of carbamoyl chlorides.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Cyclization solvent Ethanol or water/ethanol mixture Mild heating (50–80 °C)
Thiolation solvent DMF or THF Anhydrous conditions preferred
Base for substitution Potassium carbonate Stoichiometric or slight excess
Carbamoylation reagent Dimethylcarbamoyl chloride Freshly distilled or commercially pure
Base for carbamoylation Triethylamine Cooling to 0–5 °C recommended
Purification Column chromatography, recrystallization Ensures high purity for biological applications

Chemical Reactions Analysis

Types of Reactions

5-((Butylthio)methyl)isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, triethylamine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Isoxazolines, isoxazolidines

    Substitution: Various substituted carbamates

Mechanism of Action

The mechanism of action of 5-((Butylthio)methyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Carbamates

Thiazole derivatives, such as thiazol-5-ylmethyl carbamates (e.g., compounds l , m , q , and r in and ), share structural similarities with the target compound but replace the oxazole ring with a thiazole (sulfur instead of oxygen). Key differences include:

  • This may influence binding affinity in biological targets.
  • Lipophilicity : Thioether groups (e.g., butylsulfanyl) in the target compound vs. thiazole’s inherent sulfur could result in comparable or higher lipophilicity than thiazole-based carbamates.
  • Biological Activity : Thiazole carbamates in –7 are linked to protease inhibitors or antibiotics, suggesting the target oxazole analog may exhibit distinct activity profiles due to heterocycle differences .

Oxazole Derivatives with Varied Substituents

  • 5-[5-(Methoxymethyl)-1,2-oxazol-3-yl]-4H-1,2,4-triazole-3(4-diamine) (): This compound shares the 1,2-oxazol-3-yl group but substitutes the 5-position with a methoxymethyl group and incorporates a triazole ring. Stability: Thioethers are more resistant to oxidative degradation than ethers, suggesting the target compound may have superior metabolic stability .

Carbamate-Modified Heterocycles

  • The target compound’s dimethylcarbamate may offer better hydrolytic stability compared to benzyloxycarbonyl derivatives .

Structural and Functional Analysis Table

Compound Name Heterocycle Substituents (Position) Key Functional Groups Hypothetical LogP* Potential Applications
Target Compound 1,2-Oxazole Butylsulfanylmethyl (5), Dimethylcarbamate (3) Thioether, Carbamate ~3.5 Antimicrobials, Agrochemicals
Thiazol-5-ylmethyl carbamates Thiazole Varied (e.g., benzyl, hydroxy, ureido) Carbamate, Urea ~2.8–4.0 Protease Inhibitors
5-[5-(Methoxymethyl)-1,2-oxazol-3-yl]-triazole 1,2-Oxazole Methoxymethyl (5), Triazole (linked) Ether, Triazole ~1.8 Antibiotic Intermediates

*LogP values estimated via fragment-based methods (e.g., Crippen’s method).

Key Implications of Structural Differences

  • Thiazole’s sulfur may confer stronger π-stacking interactions in biological targets.
  • Substituent Effects : The butylsulfanylmethyl group in the target compound increases lipophilicity over methoxymethyl analogs, favoring absorption in lipid-rich environments.
  • Carbamate Stability : Dimethylcarbamate’s steric hindrance may slow enzymatic hydrolysis compared to bulkier tert-butoxycarbonyl groups .

Biological Activity

5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate, with the CAS number 89661-30-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
CAS No.89661-30-3
Molecular FormulaC11H18N2O3S
Molecular Weight258.34 g/mol
IUPAC Name[5-(butylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate
InChI KeyQIMZQGNLRSXEMX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biological pathways:

  • Oxidative Stress Modulation : The compound may influence enzymes like glutathione peroxidase and superoxide dismutase, which are crucial in oxidative stress responses.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes related to inflammation and apoptosis, potentially leading to therapeutic effects in conditions characterized by excessive inflammation or cell death.

Therapeutic Potential

Research indicates that compounds within the isoxazole family exhibit a range of biological activities. The potential therapeutic applications for this compound include:

  • Antimicrobial Activity : Isoxazole derivatives have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, this compound could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that isoxazole derivatives may inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects : Research into similar compounds indicates potential neuroprotective roles, which could be significant in treating neurodegenerative diseases.

Study 1: Antimicrobial Activity

In a study evaluating various isoxazole derivatives for antimicrobial efficacy, this compound was tested against several strains of bacteria and fungi. The results indicated significant antimicrobial activity compared to standard antibiotics, suggesting its potential use as an alternative treatment option.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. Using in vitro models of inflammation, researchers found that it reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Study 3: Anticancer Activity

A recent investigation explored the anticancer effects of isoxazole derivatives on various cancer cell lines. Results showed that this compound inhibited cell growth and induced apoptosis in cancer cells, highlighting its therapeutic potential in oncology.

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